Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C4EE03630A
The solid-state morphology and photo-generated charge carrier dynamics in low-bandgap polymer:fullerene bulk heterojunction photovoltaic blends using the donor–acceptor type copolymers PCPDTBT or its silicon-substituted analogue PSBTBT as donors are compared by two-dimensional (2D) solid-state nuclear magnetic resonance (NMR) and femto-to microsecond broadband Vis-NIR transient absorption (TA) pump–probe spectroscopy. The 2D solid-state NMR experiments demonstrate that the film morphology of PCPDTBT:PC60BM blends processed with additives such as octanedithiol (ODT) are similar to those of PSBTBT:PC60BM blends in terms of crystallinity, phase segregation, and interfacial contacts. The TA experiments and analysis of the TA data by multivariate curve resolution (MCR) reveal that after exciton dissociation and free charge formation, fast sub-nanosecond non-geminate recombination occurs which leads to a substantial population of the polymer's triplet state. The extent to which triplet states are formed depends on the initial concentration of free charges, which itself is controlled by the microstructure of the blend, especially in case of PCPDTBT:PC60BM. Interestingly, PSBTBT:PC70BM blends show a higher charge generation efficiency, but less triplet state formation at similar free charge carrier concentrations. This indicates that the solid-state morphology and interfacial structures of PSBTBT:PC70BM blends reduces non-geminate recombination, leading to superior device performance compared to optimized PCPDTBT:PC60BM blends.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE00242G
Bioenergy is widely seen as being in competition with food for land resources. This note examines the potential of plants that use the mode of photosynthesis known as crassulacean acid metabolism (CAM) to generate globally significant quantities of renewable electricity without displacing productive agriculture and perhaps even increasing food supply. CAM plants require of the order of 10-fold less water per unit of dry biomass produced than do common C3 and C4 crops, and because of their succulence are endowed with substantial water-storage capacities that helps to buffer intermittent water availability. This allows them to thrive in areas where traditional agriculture struggles, either because of low rainfall, or because the seasonality or unpredictability of rainfall is too great to allow profitable arable farming. Although as a group these plants are understudied, sufficient data are available to support estimates of the contribution they might make to global electricity supply if used as feedstock for anaerobic digestion. Two CAM species are examined here as potential bioenergy crops: Opuntia ficus-indica and Euphorbia tirucalli. Both show the high degree of drought tolerance typical of CAM plants and produce promising yields with low rainfall. Even CAM plants in semi-arid areas may have opportunity costs in terms of lost agricultural potential, but an alternative approach to bioenergy may allow the food value of land to be increased whilst using the land for energy. Global power generation from gas is around 5 PW h per year. The data suggests that 5 PW h of electricity per year could be generated from CAM plants cultivated on between 100 and 380 million hectares of semi-arid land, equivalent to between 4% and 15% of the potential resource.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE01531F
The use of porous materials to store/deliver natural gas (mostly methane) in vehicles requires large amounts of methane being stored per unit volume. In this work, we report several porous metal–organic frameworks (MOFs) with NOTT-101 type structures, containing Lewis basic nitrogen sites through the incorporation of pyridine, pyridazine, and pyrimidine groups into the organic linkers. They exhibit significantly higher total volumetric methane storage capacities (∼249–257 cm3 (STP) cm−3 at room temperature (RT) and 65 bar) than NOTT-101a (here the MOF abbreviation with “a” at the end represents the fully activated MOF). The most significant enhancement was observed on UTSA-76a with functional pyrimidine groups (237 cm3 (STP) cm−3 in NOTT-101a vs. 257 cm3 (STP) cm−3 in UTSA-76a). Several multivariate (MTV) MOFs constructed from two types of organic linkers (pyrimidine-functionalized and unfunctionalized) also show systematically improved methane storage capacities with increasing percentage of functionalized organic linkers. The immobilized functional groups have nearly no effect on the methane uptakes at 5 bar but significantly improve the methane storage capacities at 65 bar, so the reported MOFs exhibit excellent methane storage working capacities of ∼188–197 cm3 (STP) cm−3.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE01633A
In the agricultural sector of many European countries, biogas production through anaerobic digestion (AD) is becoming a very fast-growing market. AD is a simple and robust process that biologically converts an organic matrix into biogas and digestate, the latter corresponding to the anaerobically non-degraded fraction. So far, digestate has been mostly used at farm-scales for improving soils. However, its ever-increasing production induces problems related to transport costs, greenhouse-gas emissions during storage and high nitrogen content that constrains its use to land application only. Consequently, research on alternative valorisation routes to reduce its environmental impact and to improve the economical profitability of AD plants should draw increasing interest in the future. This review therefore focuses on the different alternatives of digestate valorisation, apart from land applications: (I) the use of the digestate liquor for replacing freshwater and nutrients in algae cultivation; (II) the use of solid digestate for energy production through biological (i.e. AD, bioethanol) or thermal processes (i.e. combustion, hydrothermal carbonization and pyrolysis); (III) the conversion of solid digestate into added-value products (char or activated carbons) through a pyrolysis process.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE02060C
The standard Poisson–Boltzmann approach to modeling the near-interface defect behaviour in solid electrolytes performs well at low dopant concentrations but its applicability is questionable at higher dopant levels where interactions become important. Here we present a new approach, which combines Poisson–Boltzmann with the Cahn–Hilliard model for concentrated solid solutions. This ‘Poisson–Cahn’ theory yields activity coefficients for point defects that consider both local and non-local chemical interactions. Taking the fluorite-structured solid solution CeO2–Gd2O3 as a model system, we predict defect behaviour near grain boundaries over the entire concentration range. Examination of the near-interface defect-concentration and electrostatic-potential profiles reveals behaviour that matches existing space-charge theory at low overall dopant concentrations, becoming more complex, in accord with experiment and atomistic simulations, as concentrations increase. Inclusion of an existing conductivity model that considers the effects of local dopant concentration leads to the successful prediction of both bulk and total (bulk + grain boundary) conductivities in both concentrated and dilute cases. The Poisson–Cahn approach is not limited to grain boundaries in oxygen-ion conducting fluorite oxides, but is applicable to all extended defects—grain boundaries, surfaces and dislocations—in ion-conducting systems.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE00457H
Laboratory demonstrations of spontaneous photoelectrochemical (PEC) solar water splitting cells are reviewed. Reported solar-to-hydrogen (STH) conversion efficiencies range from <1% to 18%. The demonstrations are categorized by the number of photovoltaic junctions employed (2 or 3), photovoltaic junction type (solid–solid or solid–liquid) and the ability of the systems to produce separated reaction product streams. Demonstrations employing two photovoltaic (PV) junctions have the highest reported efficiencies of 12.4% and 18%, which are for cells that, respectively, do and do not contain a semiconductor–liquid junction. These devices used PV components based on III–V semiconductors; recently, a number of demonstrations with >10% STH efficiency using potentially less costly materials have been reported. Device stability is a major challenge for the field, as evidenced by lifetimes of less than 24 hours in all but a few reports. No globally accepted protocol for evaluating and certifying STH efficiencies and lifetimes exists. It is our recommendation that a protocol similar to that used by the photovoltaic community be adopted so that future demonstrations of solar PEC water splitting can be compared on equal grounds.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE02005K
This article demonstrates a novel combination of solvent absorption, membrane desorption and microalgal cultivation to capture carbon dioxide and convert it to a lipid-rich biomass. In the system, carbon dioxide is absorbed into a potassium carbonate solvent and this gas is desorbed directly into the microalgal medium via a non-porous polydimethyl siloxane (PDMS) hollow fibre membrane. This single step approach provides a paradigm shift in the cost of carbon delivery to the microalgae, as the very large reboiler energy demand of standard carbon capture solvent regeneration is avoided, as is the energy associated with gas compression. Specifically, the use of a 20 wt% potassium carbonate solvent with 0.2, 0.5 and 0.7 CO2 loading was evaluated as a mechanism to deliver carbon dioxide to cultures of a salt tolerant Chlorella sp. microalgae. In all cases, accelerated growth of Chlorella sp. was observed, relative to a control. The use of carbonate solutions of 0.5 and 0.7 loading resulted in the highest volumetric productivity (0.38 g L−1 d−1) and biomass concentration (1.8 g L−1) by completely avoiding carbon limitation of the cultures. The system has demonstrated potential for the generation of biofuels that utilise carbon dioxide generated from power station flue gases with minimal parasitic energy demand.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C5EE02996A
Earth-abundant, active and stable water splitting electrocatalysts operating in the same electrolyte at all pH values is important for many renewable energy conversion processes. We report here the first carbon nanomaterials-based metal-free water splitting electrocatalyst. The nitrogen, phosphorus and oxygen tri-doped porous graphite carbon@oxidized carbon cloth (ONPPGC/OCC) electrocatalyst can be prepared by a simple cost-effective method using aniline, phytic acid and OCC as precursors. Being a robust integrated three-dimensional porous bifunctional electrode, ONPPGC/OCC enables a high-performance basic water electrolyzer with 10 mA cm−2 at a cell voltage of 1.66 V. Additionally, this electrode offers excellent catalytic performance and durability under both neutral and acidic conditions.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C6EE01493C
Microalgae show an enormous potential as sustainable feedstock for numerous bioproducts. The current work analyzes the feasibility of business cases for different markets of products from microalgae. We perform a techno-economic evaluation of the whole process chain including cultivation, biorefinery and market exploitation for a 100 hectares facility in six locations. Our projections show a current cost per unit of dry biomass of 3.4 € kg−1 for microalgae cultivation in Spain (excluding biorefining products), with an expected reduction to 0.5 € kg−1 in ten years. A sensitivity analysis reveals the roadmap to achieve this. Production of high-value products (e.g. pigments) would be currently profitable, with a net present value of 657 M€ in 15 years. Markets aimed at food and chemical commodities require further cost reductions for cost competitiveness, reachable in the next decade.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C7EE00465F
Negative emissions technologies (NETs) in general and bioenergy with CO2 capture and storage (BECCS) in particular are commonly regarded as vital yet controversial to meeting our climate goals. In this contribution we present a whole-systems analysis of the BECCS value chain associated with cultivation, harvesting, transport and conversion in dedicated biomass power stations in conjunction with CCS, of a range of biomass resources – both dedicated energy crops (miscanthus, switchgrass, short rotation coppice willow), and agricultural residues (wheat straw). We explicitly consider the implications of sourcing the biomass from different regions, climates and land types. The water, carbon and energy footprints of each value chain were calculated, and their impact on the overall system water, carbon and power efficiencies was evaluated. An extensive literature review was performed and a statistical analysis of the available data is presented. In order to describe the dynamic greenhouse gas balance of such a system, a yearly accounting of the emissions was performed over the lifetime of a BECCS facility, and the carbon “breakeven time” and lifetime net CO2 removal from the atmosphere were determined. The effects of direct and indirect land use change were included, and were found to be a key determinant of the viability of a BECCS project. Overall we conclude that, depending on the conditions of its deployment, BECCS could lead to both carbon positive and negative results. The total quantity of CO2 removed from the atmosphere over the project lifetime and the carbon breakeven time were observed to be highly case specific. This has profound implications for the policy frameworks required to incentivise and regulate the widespread deployment of BECCS technology. The results of a sensitivity analysis on the model combined with the investigation of alternate supply chain scenarios elucidated key levers to improve the sustainability of BECCS: (1) measuring and limiting the impacts of direct and indirect land use change, (2) using carbon neutral power and organic fertilizer, (3) minimising biomass transport, and prioritising sea over road transport, (4) maximising the use of carbon negative fuels, and (5) exploiting alternative biomass processing options, e.g., natural drying or torrefaction. A key conclusion is that, regardless of the biomass and region studied, the sustainability of BECCS relies heavily on intelligent management of the supply chain.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C8EE01883A
Li-Ion batteries (LIBs) are approaching their energy limits imposed by their intercalation chemistry nature. As alternatives, multivalent (MV) chemistries bring both promises and challenges, with the main obstacle being the sluggish diffusion of MV-cations due to their strong electrostatic interaction with host lattices. In this work, we demonstrated that polyanion based robust crystal architecture could enable ultrafast and reversible Zn2+-intercalation and de-intercalation at a high working voltage. The nominal bivalence of Zn2+ was successfully delocalized by multiple atoms through the p–d hybridization between the V-d and O-p orbitals; hence the inserted Zn2+ only bears an effective charge of 1.336, rendering its high mobility. The novel aqueous rechargeable 1.7 V Zn/LiV2(PO4)3 cell based on such a mechanism delivers a high power density (8000 W kg−1 at 60C) comparable to supercapacitors, and a high energy density (218 W h kg−1 at 1C) close to LIBs, with an extraordinarily long cycle life of 4000 cycles. All of these parameters far exceed those of Zn batteries reported so far. The cell-level volumetric and specific energy densities of the Zn/LiV2(PO4)3 cell are 320 W h L−1 and 150 W h kg−1, respectively, which are even better than those of first-generation LIBs. Combined with the intrinsic safety of its aqueous chemistry and its wide working temperature range, this cell makes a strong candidate for automotive applications.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C9EE03634B
Among the various energy storage systems, the rechargeable Zn–air battery is one of the most promising candidates for the consumer electronic market and portable energy sources. In a Zn–air battery, surface/interface chemistry plays a key role in their performance optimization of power density, stability and rechargeable efficiency. A Zn–air battery requires gas-involved ORR (oxygen reduction reaction) and OER (oxygen evolution reaction) reactions, always leading to complex reactions and sluggish kinetic processes at the three-phase interface, in which rational surface/interface nanoengineering at the micro and meso-level play a decisive role. In this review, we cover the influence of surface/interface properties of electrocatalysts and air electrodes on the performance of rechargeable Zn–air batteries, and the latest surface/interface nanoengineering progress from the micro to meso-level is surveyed. Moreover, the surface/interface characteristics of electrocatalysts and air electrodes at the triple-phase interface, which are closely related to the four key parameters of electrical conductivity, reaction energy barrier, reaction surface area and mass transfer behavior, are also described in detail. Based on the discussion of the latest achievements of surface/interface nanoengineering, some personal perspectives on future advanced development of rechargeable Zn–air batteries are presented as well.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE90025G
A graphical abstract is available for this content
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE00039F
Flexible metal–gas batteries have become increasingly attractive for use in wearable electronics in the recent years due to their large theoretical energy density and superior adaptability to irregular geometric surfaces, such as the human body. With continuous improvements in design strategies and assembly technologies, the fabrication of various advanced flexible metal–gas batteries has been attempted. In spite of these efforts, the synchronous integration of high flexibility, safety, comfort, and high performance into flexible metal–gas batteries with specifically functionalized configurations still remains a formidable challenge. To resolve these dilemmas, the redesign of cathode catalysts, gel polymer electrolyte, and battery configurations/components has been investigated. In this paper, we review the recent technical advances together with the major dilemmas facing currently available flexible metal–gas batteries, highlighting how flexible cathodes and gel polymer electrolytes with various structures and components can affect the electrochemical performance and functionality of flexible metal–gas batteries. Flexible Zn–air, Li–O2/air, and Li–CO2 batteries are mainly exemplified to elucidate their promising potential. Finally, based on our considerations, unresolved technical hurdles and future research perspectives involving flexible metal–gas batteries for wearable electronics are proposed.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE00831A
There is growing interest in the rational design of electrolytes for multivalent-ion batteries by tuning the molecular-level interactions of solvate species present in the electrolytes. Herein, we report our effort to control Ca-ion speciation in ionic liquid (IL) based electrolytes through the design of alkoxy-functionalized cations. Quantitative analysis reveals that the alkoxy-functionalized ammonium cation (N07+), bearing seven ether oxygen atoms, can effectively displace the bis(trifluoromethanesulfonyl)imide anion (TFSI−) from the Ca2+ ion coordination sphere, facilitating the reversible Ca deposition/stripping process. More importantly, post-analysis of Ca deposits surface chemistry and density functional theory calculations of Ca-ion speciation indicate the formation of an organic-rich, but inorganic-poor solid electrolyte interphase layer, which enables Ca2+ ion diffusion rather than passivating the Ca metal electrode. Finally, as a proof-of-concept, a prototype Ca/V2O5 cell using the optimized IL-based electrolyte ([Ca(BH4)2]0.05[N07TFSI]0.95) is demonstrated for the first time, exhibiting a remarkable initial discharge capacity of 332 mA h g−1 and reversible capacity of 244 mA h g−1.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE02347G
As for other multivalent systems, the interface between the calcium (Ca) metal anode and the electrolyte is of paramount importance for reversible plating/stripping. Here, we combined experimental and theoretical approaches to unveil the potential solid electrolyte interphase (SEI) components enabling facile Ca plating. Borates compounds, in the form of cross-linked polymers are suggested as divalent conducting component. A pre-passivation protocol with such SEI is demonstrated and allows to broaden the possibility for electrolyte formulation. We also demonstrated a 10-fold increase in Ca plating kinetics by tuning the cation solvation structure in the electrolyte limiting the degree of contact ion pair.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE01308K
We demonstrate theoretically and experimentally that engineering of cation–oxygen bond strength in a perovskite structure can control redox ex-solution of B-site metals and thus the formation of metal nanoparticles at the oxide surface upon high-temperature reduction. In particular, we show that large isovalent doping significantly promotes the B-site ex-solution via tuning of the cation–oxygen bond strength, leading to high catalytic activity of CO oxidation. This method to promote ex-solution can be readily applied to various heterogeneous catalysts.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C6EE01731B
The rapid growth of portable consumer electronics and electric vehicles demands new battery technologies with greater energy stored at a reduced cost. Energy storage solutions based on multivalent metals, such as Mg, could significantly increase the energy density as compared to lithium-ion based technology. In this paper, we employ density functional theory calculations to systematically evaluate the performance, such as thermodynamic stability, ion diffusivity and voltage, of a group of 3d transition-metal sulfur-spinel compounds (21 in total) for multivalent cathode applications. Based on our calculations, Cr2S4, Ti2S4 and Mn2S4 spinel compounds exhibit improved Mg2+ mobility (diffusion activation energy <650 meV) relative to their oxide counterparts, however the improved mobility comes at the expense of lower voltage and thereby lower theoretical specific energy. Ca2+ intercalating into Cr2S4 spinel exhibits a low diffusion activation barrier of 500 meV and a voltage of ∼2 V, revealing a potential cathode for use in Ca rechargeable batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/C7EE00363C
Electrochemical gas–solid reactions are important for many energy technologies, involving partial pressure dependent surface catalysis and bulk conduction phenomenon unresolvable using conventional techniques. We report for the first time water and CO2 reactivity on perovskites, fluorites, and their composites across a wide temperature- oxygen partial pressure (pO2) range by in situ gas phase isotopic oxygen exchange, demonstrating that multivalent metal oxides actively “breathe” oxygen from these gasses. We reveal the importance of cation oxidation state and the roles of electronic, ionic, and mixed conductor phases, as well as their composites. Moreover, we show that an ionic and electronic conducting oxide composite dramatically modifies the kinetics of oxygen exchange as compared to these materials individually or as compared to the effect of creating a composite from two mixed conducting oxides.
Two-dimensional organic–inorganic superlattice-like heterostructures for energy storage applications
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D0EE03206A
Two-dimensional (2D) superlattices, assembled from vertically stacked inorganic 2D nanosheets, are a new class of artificial 2D materials of significant scientific and technological importance. The incorporation of an infinite number of organic molecules within these systems further provides unlimited possibilities for the design and synthesis of 2D organic–inorganic hybrid superlattices with predictable functionalities. Herein, the recent research progress in 2D organic–inorganic hybrid superlattices is summarized. Many facile strategies have been developed for the fabrication of 2D organic–inorganic hybrid superlattices, in which continuous organic layers are intercalated in the interlayer galleries of inorganic 2D nanosheets at an atomic/molecular scale. The advantages of these 2D superlattices are discussed for some typical energy storage applications, such as supercapacitors, lithium/sodium/potassium ion batteries, and multivalent-ion rechargeable batteries. The challenges and perspectives for future research are also outlined.
共6284条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.4 | 279 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/ee
- Submission Guidelines
- https://www.rsc.org/publishing/journals/guidelines/
- Submission Template
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Reference Format
- https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
- Collection Carrier
- Communications Full papers Reviews Perspectives Minireviews Opinions Analysis articles Comments